molecular formula C24H19NO3 B2598758 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-62-2

4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2598758
CAS No.: 923210-62-2
M. Wt: 369.42
InChI Key: MXBBCWJHWNXYQK-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzamide moiety, and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction to obtain the desired benzamide . Another approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity . The use of such advanced techniques is crucial for scaling up the production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a chromen-4-one core and specific methyl substituents. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-6-8-17(9-7-15)24(27)25-19-10-11-22-20(13-19)21(26)14-23(28-22)18-5-3-4-16(2)12-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBCWJHWNXYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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